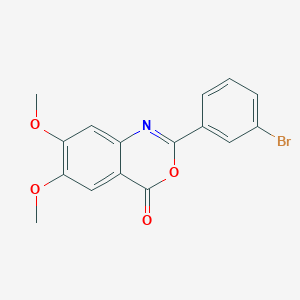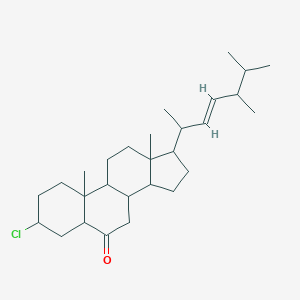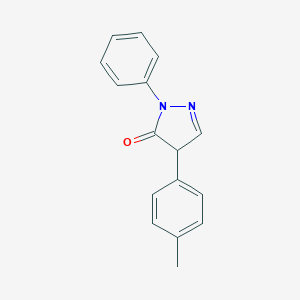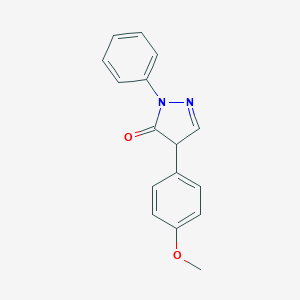
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone, also known as BTO, is a heterocyclic compound that has been widely studied for its potential applications in various fields. BTO is a member of the benzothiazole family and has a pyridinone ring attached to it. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用机制
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone in lab experiments is its potent anticancer activity. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to exhibit cytotoxic activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone. One area of research could focus on the development of new methods for synthesizing 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone that are more efficient and cost-effective. Another area of research could focus on the development of new formulations of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone that are more soluble in water, making it easier to work with in lab experiments. Additionally, further research could be conducted to explore the potential applications of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone in other fields, such as drug discovery and materials science.
Conclusion
In conclusion, 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone is a promising compound that has been extensively studied for its potential applications in various fields of scientific research. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully understand the mechanism of action of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone and to explore its potential applications in other fields.
合成方法
The synthesis of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone can be achieved through a variety of methods, including the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a catalyst such as piperidine. Other methods include the reaction of 2-aminobenzothiazole with acetylacetone and the reaction of 2-aminobenzothiazole with ethyl cyanoacetate.
科学研究应用
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone is in the field of cancer research. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells.
属性
产品名称 |
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone |
|---|---|
分子式 |
C12H8N2OS |
分子量 |
228.27 g/mol |
IUPAC 名称 |
1-(1,3-benzothiazol-2-yl)pyridin-2-one |
InChI |
InChI=1S/C12H8N2OS/c15-11-7-3-4-8-14(11)12-13-9-5-1-2-6-10(9)16-12/h1-8H |
InChI 键 |
CAGAXLAVBAIBST-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=CC=CC3=O |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=CC=CC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)

![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)

![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)

![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)


